molecular formula C9H8N2O B12366303 2-imino-4aH-quinolin-4-ol

2-imino-4aH-quinolin-4-ol

Cat. No.: B12366303
M. Wt: 160.17 g/mol
InChI Key: CGZQDEDRAKWHFH-UHFFFAOYSA-N
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Description

2-Imino-4aH-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with an imino group at the 2-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-4aH-quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For example, the reaction of aniline with diethyl ethoxymethylenemalonate followed by cyclization can yield 4-hydroxyquinoline, which can then be converted to this compound through further reactions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4aH-quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and aminoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Imino-4aH-quinolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-imino-4aH-quinolin-4-ol involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinolin-4-ol: Similar structure but with an amino group instead of an imino group.

    4-Hydroxyquinoline: Lacks the imino group at the 2-position.

    Quinoline N-oxides: Oxidized derivatives of quinoline

Uniqueness

2-Imino-4aH-quinolin-4-ol is unique due to the presence of both an imino group and a hydroxyl group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-imino-4aH-quinolin-4-ol

InChI

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-6,10,12H

InChI Key

CGZQDEDRAKWHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=N)C=C2O)C=C1

Origin of Product

United States

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